
5-アリル-2,4,6-トリクロロピリミジン
説明
5-Allyl-2,4,6-trichloropyrimidine is a chemical compound with the molecular formula C7H5Cl3N2. It has a molecular weight of 223.49 . This compound is used for research purposes .
Synthesis Analysis
A highly efficient approach to the synthesis of a series of pyrimido[b]azepines has been developed with 5-allyl-2,4,6-trichloropyrimidine as the starting material in six or seven steps via a ring-closing metathesis (RCM) reaction . Another process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of 5-Allyl-2,4,6-trichloropyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with allyl group at position 5 and three chlorine atoms at positions 2, 4, and 6 .Chemical Reactions Analysis
5-Allyl-2,4,6-trichloropyrimidine has been used as a starting material in the synthesis of pyrimido[b]azepines via a ring-closing metathesis (RCM) reaction .科学的研究の応用
抗癌研究
5-アリル-2,4,6-トリクロロピリミジン: は、多くの抗癌剤に見られる共通構造であるピリミジンコアを持つため、抗癌研究において貴重な化合物です。 ピリミジン誘導体は、さまざまな抗腫瘍活性を示すことが報告されています 。この化合物は、特に白血病や乳がんを標的とした新規抗癌剤の合成における前駆体として役立ちます。
抗菌および抗真菌用途
ピリミジン部分は、その抗菌および抗真菌特性で知られています。 研究では、ピリミジン誘導体が、さまざまな微生物および真菌病原体に効果的であることが示されています 。 5-アリル-2,4,6-トリクロロピリミジンは、薬剤耐性問題に対処する新しい抗菌剤の開発に利用できます。
作用機序
Target of Action
5-Allyl-2,4,6-trichloropyrimidine is a versatile chemical compound widely used in scientific research due to its diverse applications . .
Mode of Action
The mode of action of 5-Allyl-2,4,6-trichloropyrimidine is primarily through nucleophilic substitution reactions . The nucleophilic attack of nucleophiles takes place at the C-4 position of 2,4,5,6-tetrachloropyrimidine (TCP), a precursor of 5-Allyl-2,4,6-trichloropyrimidine . This reaction leads to the synthesis of novel derivatives of the compound .
Biochemical Pathways
It’s known that pyrimidine-containing compounds, which include 5-allyl-2,4,6-trichloropyrimidine, are basic skeletons of numerous natural products and biologically active compounds . They are involved in a wide range of pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 22349 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine-containing compounds have been shown to possess antibacterial, antifungal, antihypertensive, antimalarial, antiprotozoal, anti-inflammatory, and antineoplastic effects . They also act as pesticides, herbicides, and plant growth regulators .
Safety and Hazards
将来の方向性
Pyrimidines, including 5-Allyl-2,4,6-trichloropyrimidine, are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Future research could focus on developing new synthetic protocols and exploring the pharmacological effects of these compounds .
生化学分析
Biochemical Properties
5-Allyl-2,4,6-trichloropyrimidine is known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. It has been reported to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, 5-Allyl-2,4,6-trichloropyrimidine interacts with nucleophilic aromatic substitution processes, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in medicinal chemistry.
Cellular Effects
5-Allyl-2,4,6-trichloropyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to suppress nitric oxide (NO) generation in mouse peritoneal cells, indicating its potential anti-inflammatory properties . Furthermore, 5-Allyl-2,4,6-trichloropyrimidine’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cellular function and health.
Molecular Mechanism
The molecular mechanism of 5-Allyl-2,4,6-trichloropyrimidine involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects through binding interactions with specific enzymes and proteins, leading to inhibition or activation of their functions. For example, 5-Allyl-2,4,6-trichloropyrimidine has been reported to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s interactions with nucleophilic aromatic substitution processes further elucidate its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Allyl-2,4,6-trichloropyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5-Allyl-2,4,6-trichloropyrimidine remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its efficacy and impact on cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Allyl-2,4,6-trichloropyrimidine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health . At high doses, 5-Allyl-2,4,6-trichloropyrimidine may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
5-Allyl-2,4,6-trichloropyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of 5-Allyl-2,4,6-trichloropyrimidine is crucial for elucidating its overall impact on biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Allyl-2,4,6-trichloropyrimidine within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization within different cellular compartments and its overall distribution within tissues, affecting its efficacy and potential therapeutic applications.
Subcellular Localization
5-Allyl-2,4,6-trichloropyrimidine exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of 5-Allyl-2,4,6-trichloropyrimidine is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2,4,6-trichloro-5-prop-2-enylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZJYKGHXZIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293815 | |
| Record name | 5-allyl-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10182-68-0 | |
| Record name | Pyrimidine,4,6-trichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-allyl-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 5-allyl-2,4,6-trichloropyrimidine in the synthesis of pyrimido[b]azepines?
A1: 5-Allyl-2,4,6-trichloropyrimidine serves as a crucial starting material in the efficient multi-step synthesis of pyrimido[b]azepines. The incorporated allyl group enables a key ring-closing metathesis (RCM) reaction, leading to the formation of the seven-membered azepine ring fused to the pyrimidine core []. This approach provides access to a diverse range of pyrimido[b]azepine derivatives by modifying the substituents on the pyrimidine ring or introducing variations in the RCM reaction conditions.
Q2: How is the structure of a key intermediate in this synthesis process confirmed?
A2: The absolute configuration of a critical pyrimido[4,5-b]azepine intermediate formed during this synthetic route was determined using X-ray crystal structure analysis []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, confirming the successful formation of the desired ring system and providing valuable insights into its structural features.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






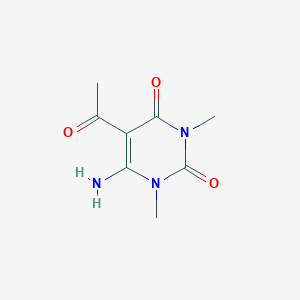
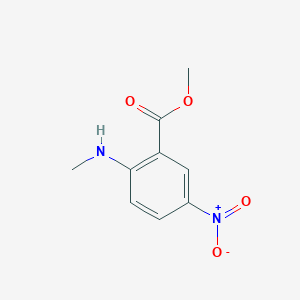
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
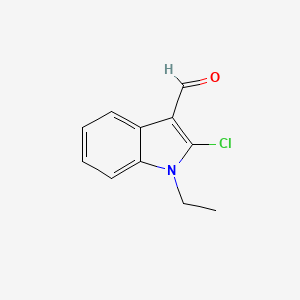



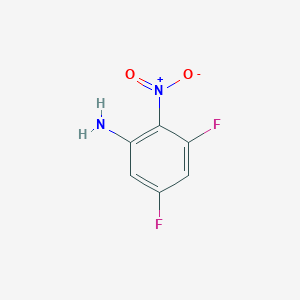
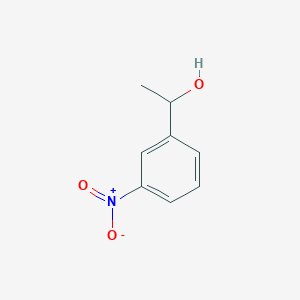
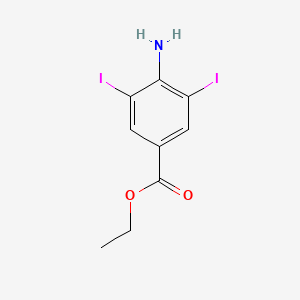
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)